molecular formula C7H4FIN2 B582416 6-fluoro-5-iodo-1H-indazole CAS No. 1260384-77-7

6-fluoro-5-iodo-1H-indazole

Cat. No.: B582416
CAS No.: 1260384-77-7
M. Wt: 262.026
InChI Key: IFAYDNUIYXDTJH-UHFFFAOYSA-N
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Description

6-fluoro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of fluorine and iodine atoms in the this compound structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-5-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-fluoro-3-iodoaniline with hydrazine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-5-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced indazole derivatives, respectively .

Scientific Research Applications

6-fluoro-5-iodo-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-indazole
  • 6-iodo-1H-indazole
  • 5-chloro-1H-indazole
  • 6-bromo-1H-indazole

Uniqueness

6-fluoro-5-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activities. Compared to other similar compounds, this compound may exhibit distinct pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-fluoro-5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAYDNUIYXDTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744103
Record name 6-Fluoro-5-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260384-77-7
Record name 6-Fluoro-5-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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